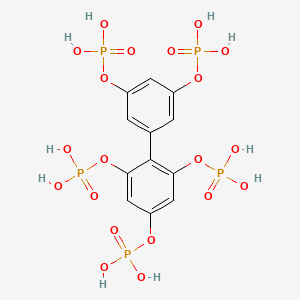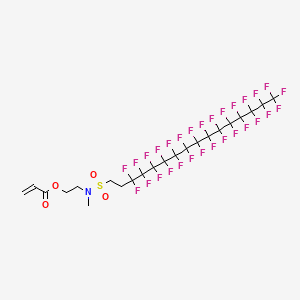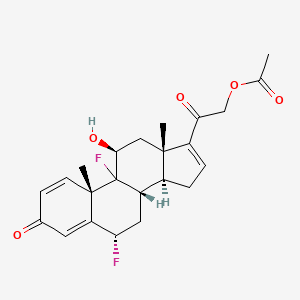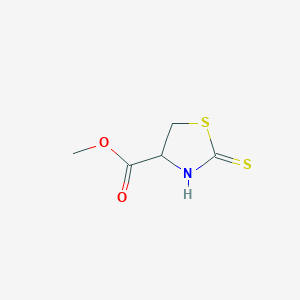
1-(2-Nitrophenyl)hept-2-YN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)hept-2-YN-1-OL is an organic compound characterized by the presence of a nitrophenyl group attached to a heptyn-1-ol backbone. This compound is notable for its unique structure, which combines an aromatic nitro group with an alkyne and alcohol functional groups. Such a combination makes it a valuable subject of study in various fields of chemistry and related sciences.
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)hept-2-YN-1-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Heptyn-1-ol Backbone: This can be achieved through the reaction of hept-2-yne with a suitable alcohol under catalytic conditions.
Introduction of the Nitro Group: The nitrophenyl group can be introduced via nitration of a phenyl precursor, followed by coupling with the heptyn-1-ol backbone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Nitrophenyl)hept-2-YN-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfuric acid.
Major products formed from these reactions include ketones, carboxylic acids, amines, and various substituted aromatic compounds.
Scientific Research Applications
1-(2-Nitrophenyl)hept-2-YN-1-OL has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are used in biochemical assays and as probes for studying enzyme activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Nitrophenyl)hept-2-YN-1-OL exerts its effects depends on its functional groups:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Alkyne Group: Provides a site for addition reactions, making the compound a versatile intermediate in organic synthesis.
Alcohol Group: Can form hydrogen bonds, affecting the compound’s solubility and interaction with other molecules.
Molecular targets and pathways involved include enzymes that catalyze redox reactions and proteins that interact with aromatic compounds.
Comparison with Similar Compounds
1-(2-Nitrophenyl)hept-2-YN-1-OL can be compared with similar compounds such as:
2-Heptyn-1-ol: Lacks the nitrophenyl group, making it less reactive in certain types of reactions.
1-(2-Nitrophenyl)ethanol: Shorter carbon chain, affecting its physical properties and reactivity.
1-(4-Nitrophenyl)hept-2-YN-1-OL: Positional isomer with the nitro group at a different position, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
902525-28-4 |
|---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
1-(2-nitrophenyl)hept-2-yn-1-ol |
InChI |
InChI=1S/C13H15NO3/c1-2-3-4-5-10-13(15)11-8-6-7-9-12(11)14(16)17/h6-9,13,15H,2-4H2,1H3 |
InChI Key |
CMDHBOLRYWPUCA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(C1=CC=CC=C1[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
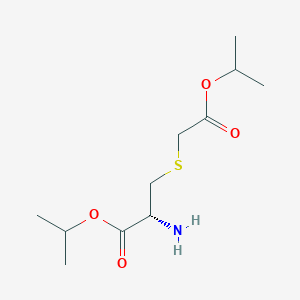
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
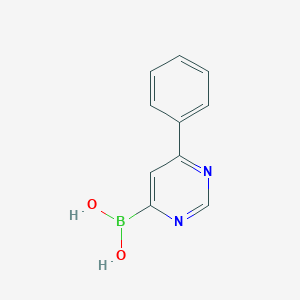
![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)

![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
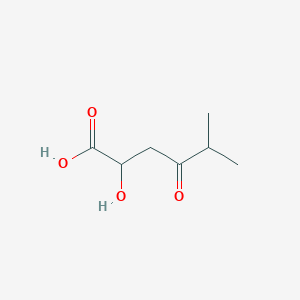
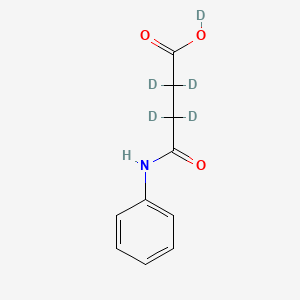
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
